An In-depth Technical Guide to the Chemical Properties of (R)-Methyl 3-hydroxyundecanoate
An In-depth Technical Guide to the Chemical Properties of (R)-Methyl 3-hydroxyundecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 3-hydroxyundecanoate is a chiral specialty chemical belonging to the class of medium-chain 3-hydroxy fatty acid methyl esters. While specific research on this particular molecule is limited, its structural analogs and the broader class of (R)-3-hydroxy fatty acids are of significant interest in various scientific fields. They are known as monomers for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. Furthermore, medium-chain 3-hydroxy fatty acids have been identified as important signaling molecules in biological systems, such as in triggering plant immune responses. This guide provides a comprehensive overview of the known chemical properties of (R)-Methyl 3-hydroxyundecanoate, supplemented with data from its closest homologs, to serve as a valuable resource for research and development.
Chemical and Physical Properties
Detailed experimental data for (R)-Methyl 3-hydroxyundecanoate is not widely available in the public domain. However, its basic properties can be inferred from supplier information and comparison with its nearest homologs, methyl 3-hydroxydecanoate (B1257068) (C10) and methyl 3-hydroxydodecanoate (C12).
| Property | (R)-Methyl 3-hydroxyundecanoate | Methyl 3-hydroxydecanoate (Homolog) | Methyl 3-hydroxydodecanoate (Homolog) |
| CAS Number | 129758-71-0[1][2] | 62675-82-5[3] | 72864-23-4[4][5] |
| Molecular Formula | C12H24O3[1] | C11H22O3[3] | C13H26O3[4][5] |
| Molecular Weight | 216.32 g/mol [1] | 202.29 g/mol [3] | 230.34 g/mol [4][5] |
| Appearance | Liquid[1] | Oil[6] | Colorless to pale yellow liquid[7] |
| Boiling Point | Not available | 99-100°C at 0.5 mmHg[8] | Not available |
| Density | Not available | 0.956 g/cm³ (Predicted)[6] | Not available |
| Solubility | Not available | Slightly soluble in Chloroform and Methanol[6] | Soluble in common organic solvents[7] |
| Purity | >98%[1] | >98%[9] | >98%[4] |
| Storage Conditions | Freezer[1] | Refrigerator, under inert atmosphere[6] | -20°C[7] |
Spectroscopic Data
Specific spectroscopic data for (R)-Methyl 3-hydroxyundecanoate is not readily found in the literature. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of a typical (R)-methyl 3-hydroxyalkanoate would exhibit characteristic signals for the methyl ester protons, the protons on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) protons, and the alkyl chain protons. For example, in the 1H NMR spectrum of methyl (R)-(-)-3-hydroxybutyrate, the key signals are observed around 4.21 ppm (methine proton), 3.71 ppm (methyl ester protons), 2.4-2.5 ppm (methylene protons), and 1.23 ppm (methyl protons of the ethyl group)[10][11]. Similar patterns would be expected for (R)-Methyl 3-hydroxyundecanoate, with the integration of the alkyl chain protons being significantly larger.
Mass Spectrometry (MS)
The mass spectrum of methyl 3-hydroxyalkanoates typically shows a characteristic fragmentation pattern. A prominent peak is often observed at m/z 103, corresponding to the McLafferty rearrangement product of the methyl ester of a 3-hydroxy acid[12]. The molecular ion peak (M+) may also be observed. For instance, the GC-MS data for methyl 3-hydroxydecanoate shows significant peaks at m/z 103 and 129[3]. The mass spectrum of methyl 3-hydroxydodecanoate also presents characteristic fragmentation patterns[5][13].
Experimental Protocols
General Synthesis of (R)-Methyl 3-hydroxyalkanoates
While a specific protocol for (R)-Methyl 3-hydroxyundecanoate is not detailed in the literature, a general approach for the synthesis of medium-chain (R)-methyl 3-hydroxyalkanoates involves the asymmetric reduction of the corresponding methyl 3-oxoalkanoate.
Example Protocol: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate
-
Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a BINAP ligand, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: In a high-pressure reactor, dissolve methyl 3-oxoundecanoate in a suitable solvent like methanol.
-
Hydrogenation: Add the chiral catalyst to the solution. The reactor is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure until the starting material is consumed (monitored by TLC or GC).
-
Work-up: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched (R)-Methyl 3-hydroxyundecanoate.
Note: This is a generalized protocol and specific conditions such as catalyst loading, solvent, temperature, pressure, and reaction time would need to be optimized.
A common route for obtaining various (R)-3-hydroxyalkanoate methyl esters is through the acid-catalyzed methanolysis of polyhydroxyalkanoates (PHAs) produced by bacteria[14].
Biological Activity and Signaling Pathways
While direct studies on the biological activity of (R)-Methyl 3-hydroxyundecanoate are scarce, research on related medium-chain 3-hydroxy fatty acids provides insights into its potential roles.
Precursor for Polyhydroxyalkanoates (PHAs)
(R)-3-hydroxyalkanoic acids are the monomeric units of PHAs, which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The chain length of the monomer determines the physical properties of the resulting polymer.
Signaling in Plant Immunity
Recent studies have shown that medium-chain 3-hydroxy fatty acids can act as signaling molecules in plants. Specifically, they can be recognized by plant immune receptors and trigger defense responses against pathogens.
Potential Anti-Cancer Activity
There is evidence that the conjugation of (R)-3-hydroxyalkanoic acids to peptides can enhance their anti-cancer activity. The efficacy of this enhancement is dependent on the carbon chain length of the fatty acid.
Fuel Properties
(R)-3-hydroxyalkanoate methyl esters derived from microbial PHAs have been investigated as potential biofuels[14].
At present, there are no well-defined signaling pathways in mammalian systems that directly involve (R)-Methyl 3-hydroxyundecanoate. However, given the diverse biological activities of other fatty acid esters, it remains an area for future investigation.
Conclusion
(R)-Methyl 3-hydroxyundecanoate is a chiral molecule with potential applications stemming from its role as a PHA monomer and the biological activities observed in its structural analogs. While a comprehensive dataset for this specific compound is currently lacking, this guide provides a foundational understanding by leveraging available information and data from closely related homologs. Further research is warranted to fully elucidate its chemical properties, develop efficient and specific synthesis protocols, and explore its biological functions and potential applications in drug development, materials science, and agriculture.
References
- 1. Methyl 3-Hydroxyundecanoate - CD Biosynsis [biosynsis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Methyl 3-hydroxydodecanoate [webbook.nist.gov]
- 6. METHYL 3-HYDROXYDECANOATE CAS#: 62675-82-5 [m.chemicalbook.com]
- 7. METHYL 3-HYDROXYDODECANOATE [chembk.com]
- 8. Methyl 3-Hydroxydecanoate | CAS#:56618-58-7 | Chemsrc [chemsrc.com]
- 9. Methyl 3-Hydroxydecanoate - CD Biosynsis [biosynsis.com]
- 10. Methyl (R)-(-)-3-hydroxybutyrate(3976-69-0) 1H NMR [m.chemicalbook.com]
- 11. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
